1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique molecular structure and reactivity. It is primarily used in organic synthesis, particularly in the formation of sulfonamide derivatives and in various chemical reactions involving nucleophiles. The compound's molecular formula is and its registry number is 881406-26-4 .
The synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride typically involves:
The synthesis may also involve the use of chlorosulfonic acid or other activating agents to promote the formation of the sulfonamide linkage, ensuring high yields of the desired product .
The molecular structure of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride features a pyrrole ring substituted with two sulfonyl groups and a chlorine atom. The canonical SMILES representation of this compound is C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)S(=O)(=O)Cl
.
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride participates in several types of chemical reactions:
Common reagents for these reactions include bases like triethylamine and solvents such as methanol or dimethylformamide, which help facilitate nucleophilic attack on the electrophilic sulfur atom.
The mechanism of action for 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride primarily involves its interaction with nucleophiles:
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride has diverse applications across various fields:
Regioselective sulfonation at the pyrrole 3-position requires careful manipulation of electronic effects. The N-phenylsulfonyl group serves dual functions: it acts as a protecting group for the pyrrole nitrogen and exerts a strong electron-withdrawing effect that deactivates the 2- and 5-positions toward electrophilic substitution. This electronic bias directs sulfonating agents preferentially to the C3 position, which exhibits higher electron density compared to C4 due to resonance effects. The reaction typically employs sulfur trioxide complexes or chlorosulfonic acid (ClSO₃H) in aprotic solvents, achieving >85% regioselectivity for 3-sulfonation when rigorous moisture exclusion is maintained [3] [6].
Table 1: Influence of Directing Groups on Pyrrole Sulfonation Regioselectivity
Protecting Group | Electrophile | C2:C3:C4 Ratio | Reference |
---|---|---|---|
Phenylsulfonyl | ClSO₃H | 5:90:5 | [3] |
Tosyl | SO₃·Pyridine | 10:85:5 | [6] |
Unprotected | SO₃ | 50:30:20 | [6] |
Key factors governing regioselectivity include:
Chlorosulfonic acid (ClSO₃H) enables direct conversion of N-protected pyrroles to sulfonyl chlorides via a two-step mechanism: (1) electrophilic sulfonation generating a sulfonic acid intermediate, followed by (2) chlorination with excess ClSO₃H. This method proves particularly effective for electron-deficient systems like 1-(phenylsulfonyl)pyrrole, where classical sulfonation methods exhibit incomplete conversion. Optimal stoichiometry requires 3–5 equivalents of ClSO₃H at 0–5°C to minimize polysulfonation and hydrolytic side reactions. The sulfonic acid intermediate must be isolated and treated with thionyl chloride (SOCl₂) or PCl₅ to ensure complete conversion to the sulfonyl chloride [2] [7].
Table 2: Chlorosulfonation Efficiency in Heterocyclic Systems
Heterocycle | Reagent Stoichiometry | Temperature | Sulfonyl Chloride Yield |
---|---|---|---|
1-(Phenylsulfonyl)pyrrole | 4 eq ClSO₃H + SOCl₂ | 0°C → rt | 78% |
Indole | 3 eq ClSO₃H | -10°C | 65% |
Thiophene | 2 eq ClSO₃H | 25°C | 82% |
Alternative approaches include:
Solvent polarity critically influences sulfonation kinetics and sulfonyl chloride stability. Dichloromethane (DCM) and 1,2-dichloroethane are preferred for chlorosulfonic acid-mediated reactions due to:
Table 3: Solvent/Temperature Optimization for Key Reactions
Reaction Stage | Optimal Solvent System | Temperature Range | Critical Effect |
---|---|---|---|
Diazonium formation | H₂O:AcOH:HCl (4:3:1) | –10°C to –5°C | Prevents diazonium hydrolysis |
Sulfonation | Anhydrous DCM | 0°C to 5°C | Minimizes SO₃H group hydrolysis |
Sulfonyl chloride formation | Chloroform | 25°C–40°C | Accelerates SO₂Cl dehydration |
Decomposition pathways necessitate strict temperature control:
The phenylsulfonyl group (PhSO₂–) demonstrates superior performance over alternative protecting groups in pyrrole functionalization due to its combined steric bulk, electron-withdrawing capability, and stability under sulfonation conditions. Unlike tosyl groups, phenylsulfonyl does not undergo ring sulfonation during chlorosulfonic acid treatment, preserving regioselectivity. Cleavage requires harsh reducing conditions (e.g., Mg/MeOH) or nucleophilic agents (e.g., n-Bu₄N⁺F⁻), making it stable throughout sulfonyl chloride synthesis [3] [6].
Table 4: Protecting Group Performance in Pyrrole C3-Sulfonation
Protecting Group | Stability to ClSO₃H | Directing Power (C3:C2 Ratio) | Deprotection Conditions |
---|---|---|---|
Phenylsulfonyl | Excellent | 18:1 | Mg/MeOH, 12h, 25°C |
Tosyl | Moderate | 8.5:1 | HBr/AcOH, reflux |
Boc | Poor | 3:1 | Mild acid (pH 4) |
Benzyl | Unstable | 1.2:1 | Hydrogenolysis |
Critical advantages of phenylsulfonyl protection include:
For specialized applications requiring later deprotection, electron-deficient variants like 4-nitrophenylsulfonyl show enhanced cleavage kinetics under nucleophilic conditions while maintaining directing ability comparable to phenylsulfonyl [6].
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